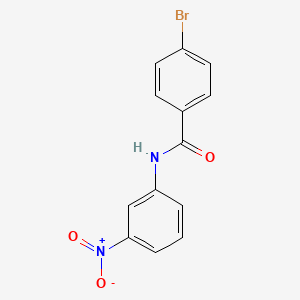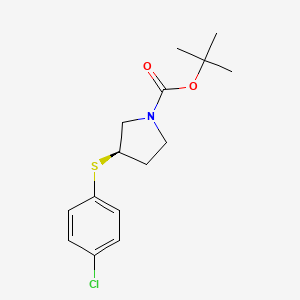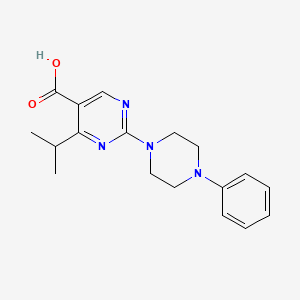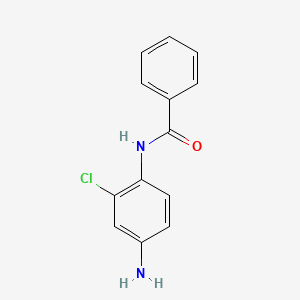![molecular formula C12H22N2O2 B2822496 Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester CAS No. 1224161-30-1](/img/structure/B2822496.png)
Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester
Overview
Description
Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed to study the mechanism of action of various biological processes.
Scientific Research Applications
Stereochemistry and Synthetic Methodologies
- A study by Toyota, Ono, Kaneko, and Hayakawa (1996) developed a novel method for preparing cis-2-fluorocyclopropane-1-carboxylic acid, a process involving the initial formation of cis-2-phenylsulfinylcyclopropanecarboxylate and subsequent steps leading to the final product. This research contributes to understanding stereochemistry and synthetic methodologies relevant to similar compounds like Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester (Toyota et al., 1996).
Catalysis and Chemical Reactions
- A study by Wilson and Lippard (2011) on platinum(IV) carbamate complexes explores the synthesis, characterization, and cytotoxicity of compounds where tert-butyl is one of the substituents. This study provides insights into the catalytic activities and chemical reactions of compounds structurally related to this compound (Wilson & Lippard, 2011).
Synthetic Applications in Organic Chemistry
- Research by Zhang and Miller (1998) on the synthesis of carbocyclic polyoxin C and its alpha-epimer from cis-4-(N-tert-butylcarbamoyl)cyclopent-2-en-1-ol demonstrates significant applications in organic chemistry, particularly in the synthesis of complex organic molecules. This highlights the importance of similar compounds in the field of synthetic organic chemistry (Zhang & Miller, 1998).
Stereochemistry and Selectivity in Hydrogenation Processes
- A study by Yadav and Goel (2002) on the stereoselective hydrogenation of p-tert-butylphenol over supported rhodium catalysts provides insights into the stereochemistry and selectivity in hydrogenation processes. This is relevant to understanding the behavior and potential applications of compounds like this compound in catalysis and organic synthesis (Yadav & Goel, 2002).
properties
IUPAC Name |
tert-butyl N-[(3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJANHDPMBVRLJ-BXKDBHETSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CCC[C@@H]1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2822413.png)



![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B2822432.png)


